2,3,5-Triiodobenzoyl chloride
CAS No.: 42860-33-3
Cat. No.: VC21309066
Molecular Formula: C7H2ClI3O
Molecular Weight: 518.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42860-33-3 |
---|---|
Molecular Formula | C7H2ClI3O |
Molecular Weight | 518.25 g/mol |
IUPAC Name | 2,3,5-triiodobenzoyl chloride |
Standard InChI | InChI=1S/C7H2ClI3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H |
Standard InChI Key | QGSBFOJSKVVSPS-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C(=O)Cl)I)I)I |
Canonical SMILES | C1=C(C=C(C(=C1C(=O)Cl)I)I)I |
Introduction
Chemical Identity and Structure
2,3,5-Triiodobenzoyl chloride is a halogenated benzoyl chloride derivative with three iodine atoms positioned at the 2, 3, and 5 carbon positions of the benzene ring. This positioning creates a unique electronic environment that influences its reactivity and applications.
Basic Identification Data
The compound has a well-defined chemical identity with several standardized identifiers as shown in Table 1:
Parameter | Value |
---|---|
Chemical Name | 2,3,5-Triiodobenzoyl chloride |
CAS Number | 42860-33-3 |
Molecular Formula | C₇H₂ClI₃O |
Molecular Weight | 518.26 g/mol |
MDL Number | MFCD01859916 |
Synonyms | Benzoyl chloride, 2,3,5-triiodo- |
Table 1: Identification parameters of 2,3,5-Triiodobenzoyl chloride
The molecular structure of 2,3,5-Triiodobenzoyl chloride features a benzene ring with three iodine atoms at positions 2, 3, and 5, while position 1 carries the carbonyl chloride functional group. This structure contributes significantly to its chemical behavior and reactivity profile.
Physical and Chemical Properties
The physical and chemical properties of 2,3,5-Triiodobenzoyl chloride are essential for understanding its behavior in various applications and its handling requirements.
Physical Properties
The compound exhibits distinct physical characteristics due to its high molecular weight and the presence of three iodine atoms:
Property | Value |
---|---|
Physical State | Solid at room temperature |
Melting Point | 85-88°C |
Boiling Point | 435.5±45.0°C (Predicted) |
Density | 2.846±0.06 g/cm³ (Predicted) |
Appearance | Crystalline solid |
Table 2: Physical properties of 2,3,5-Triiodobenzoyl chloride
Chemical Properties
As a benzoyl chloride derivative, this compound demonstrates high reactivity toward nucleophiles. The presence of three electronegative iodine atoms significantly influences its electronic properties and reactivity patterns. The carbonyl chloride group is particularly susceptible to nucleophilic attack, making it useful for various synthetic applications.
Classification Parameter | Description |
---|---|
GHS Symbols | GHS05, GHS07 |
Signal Word | Danger |
Hazard Statements | H302+H312+H332-H314 |
Precautionary Statements | P260-P280-P301+P312-P301+P330+P331-P302+P352-P361+P364 |
HS Code | 2916399090 |
Table 3: Hazard classification of 2,3,5-Triiodobenzoyl chloride
Synthesis Methods
The synthesis of 2,3,5-Triiodobenzoyl chloride typically involves the chlorination of 2,3,5-triiodobenzoic acid.
Standard Synthesis Procedure
The primary method for synthesizing this compound involves reacting 2,3,5-triiodobenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The reaction pathway can be represented as:
2,3,5-Triiodobenzoic acid + SOCl₂ → 2,3,5-Triiodobenzoyl chloride + SO₂ + HCl
Chemical Reactivity
The chemical behavior of 2,3,5-Triiodobenzoyl chloride is characterized by the reactivity of its acyl chloride group, influenced by the electron-withdrawing effects of the three iodine substituents.
Nucleophilic Acyl Substitution Reactions
The compound readily participates in nucleophilic acyl substitution reactions with various nucleophiles:
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With alcohols: Forms 2,3,5-triiodobenzoate esters
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With amines: Forms 2,3,5-triiodobenzamides
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With water: Hydrolyzes to form 2,3,5-triiodobenzoic acid (reverse of the synthesis reaction)
Impact of Iodine Substituents
The three iodine atoms on the benzene ring significantly influence the compound's reactivity:
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Electronic effects: The iodine atoms withdraw electron density through inductive effects while donating through resonance effects
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Steric effects: The large iodine atoms create steric hindrance that can affect reaction rates and selectivity
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Halogen bonding potential: Iodine atoms can participate in halogen bonding interactions, which may influence crystalline structure and intermolecular interactions
Applications and Uses
2,3,5-Triiodobenzoyl chloride serves as an important intermediate in various chemical syntheses.
Synthetic Applications
Analytical Methods
For quality control and research purposes, various analytical methods can be employed to characterize 2,3,5-Triiodobenzoyl chloride.
Spectroscopic Analysis
Common spectroscopic techniques for analysis include:
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NMR spectroscopy: ¹H and ¹³C NMR provide structural confirmation
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IR spectroscopy: Characteristic C=O stretching of the acyl chloride group (~1790 cm⁻¹)
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Mass spectrometry: Molecular ion and fragmentation pattern analysis
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X-ray crystallography: For crystal structure determination
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